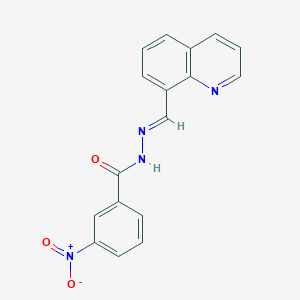

![molecular formula C13H8ClN3O2S B5541789 2-[(5-chloro-2-nitrophenyl)thio]-1H-benzimidazole](/img/structure/B5541789.png)

2-[(5-chloro-2-nitrophenyl)thio]-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole derivatives are a class of compounds widely studied for their diverse biological activities and chemical properties. The compound “2-[(5-chloro-2-nitrophenyl)thio]-1H-benzimidazole” belongs to this class, characterized by the presence of a benzimidazole core substituted with specific functional groups that influence its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. For instance, a study by Sharma et al. (2010) discussed the synthesis of benzimidazole derivatives with potential antihypertensive activity, which involves the condensation of 4-chloro-o-phenylenediamine with different aryl aldehydes and biphenyl tetrazole ring (Sharma, Kohli, & Sharma, 2010).

Molecular Structure Analysis

The determination of the molecular structure of benzimidazole derivatives is typically achieved through spectroscopic methods, including NMR and mass spectroscopy. These techniques provide detailed information on the functional groups present and the overall molecular architecture.

Chemical Reactions and Properties

Benzimidazole derivatives can undergo various chemical reactions, reflecting their reactivity and potential for further chemical modification. For example, Androsov and Neckers (2007) described the reactivity of a thiadiazole derivative, showing its potential for forming heterocyclic compounds through nucleophilic substitution reactions (Androsov & Neckers, 2007).

Applications De Recherche Scientifique

Anticancer Potential

- A series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives were synthesized and evaluated for their anticancer activity. Compound 6, which shares a similar chemical backbone, showed potent activity against various human neoplastic cell lines, suggesting potential as anticancer agents. These compounds induced apoptosis and cell cycle arrest in cancer cell lines, with compound 6 demonstrating significant in vitro cytotoxicity and selective activity, indicating a possible mechanism of action through poly (ADP-ribose) polymerase (PARP) inhibition (Romero-Castro et al., 2011).

Antimicrobial Activity

- Benzimidazole derivatives have been synthesized and evaluated for in vitro antimicrobial activity, showing significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as against fungal strains like Candida albicans. This highlights their potential use in treating infections and developing new antimicrobial agents (Soni et al., 2012).

Antiprotozoal and Antibacterial Properties

- Nitro- and halogeno-substituted benzimidazole derivatives have shown remarkable antiprotozoal and antibacterial activity. Some derivatives were effective against nosocomial strains and showed activity comparable to standard treatments against gram-positive and gram-negative bacteria, indicating their potential in addressing resistant microbial strains (Kazimierczuk et al., 2002).

Antihypertensive Activity

- Derivatives of benzimidazole were synthesized and screened for antihypertensive activity, providing a foundation for developing new treatments for hypertension. The synthesis involved a series of chemical reactions leading to compounds that showed significant antihypertensive effects, suggesting their utility in managing blood pressure (Sharma et al., 2010).

Antiviral Applications

- Novel benzimidazole derivatives were investigated for their antiviral activity, particularly against hepatitis C virus (HCV), with some compounds showing significant activity. This research offers insights into the development of new antiviral agents and the importance of structural features for inhibiting HCV (Youssif et al., 2016).

Role in Organic Magnetic Materials

- The synthesis and characterization of nitroxide radicals based on benzimidazole derivatives, including those with chloro and nitro groups, have been studied for their potential in organic magnetic materials. These studies involve understanding the role of hydrogen bonds in the magnetic properties of these materials, indicating applications in designing new magnetic substances (Ferrer et al., 2001).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(5-chloro-2-nitrophenyl)sulfanyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O2S/c14-8-5-6-11(17(18)19)12(7-8)20-13-15-9-3-1-2-4-10(9)16-13/h1-7H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLXKPNEVRSMCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SC3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541708.png)

![6-(2,6-dimethylphenyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B5541712.png)

![N-(3-chloro-2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541719.png)

![6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5541731.png)

![(3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5541735.png)

![[1-(3-bromobenzyl)-3-piperidinyl]methanol](/img/structure/B5541736.png)

![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5541742.png)

![methyl 4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5541753.png)

![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B5541760.png)

![2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5541780.png)